molecular formula C21H19ClN2O4S B2592832 Methyl 6-chloro-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951553-14-3

Methyl 6-chloro-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2592832
CAS No.: 951553-14-3
M. Wt: 430.9
InChI Key: RCQHDIUBBAVUSX-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a complex substitution pattern. Its structure includes:

  • A methyl ester group at position 3 of the quinoline core.
  • A chloro substituent at position 4.
  • A thioether-linked 2-((2,4-dimethylphenyl)amino)-2-oxoethyl moiety at position 2.
  • A 4-oxo-1,4-dihydroquinoline backbone, which is a common scaffold in bioactive molecules.

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-11-4-6-15(12(2)8-11)23-17(25)10-29-20-18(21(27)28-3)19(26)14-9-13(22)5-7-16(14)24-20/h4-9H,10H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQHDIUBBAVUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=C(N2)C=CC(=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substitution patterns, synthesis, and inferred properties:

Key Observations:

Substitution Patterns: The thioether bridge in the target compound distinguishes it from analogs like the ethyl ester derivative , which rely on simpler ester or amide linkages. This thioether may enhance lipophilicity and alter metabolic stability.

Synthetic Complexity :

  • The synthesis of the target compound likely requires specialized steps for introducing the thioether and amide functionalities, whereas simpler analogs (e.g., ) are synthesized via one-pot condensation.

Inferred Bioactivity: Quinoline-3-carboxylates with chloro substituents (e.g., 6-Cl or 7-Cl) often exhibit antimicrobial or antiparasitic activity. The thioether and dimethylphenyl groups in the target compound may modulate target binding or resistance profiles compared to fluoro- or cyclopropyl-substituted analogs .

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